

Toxicological Profile and Safety Assessment of N-Methyltaurine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Methyltaurine

Cat. No.: B094454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for **N-Methyltaurine** (CAS No. 107-68-6), a naturally occurring aminosulfonic acid and a derivative of taurine. The document synthesizes findings from acute and genetic toxicity studies, and discusses the potential mechanisms of action based on related compounds. While significant data gaps exist in the public domain for repeated-dose, reproductive, and developmental toxicity, this guide consolidates the current knowledge to support further research and safety evaluations.

Introduction

N-Methyltaurine, also known as 2-(methylamino)ethanesulfonic acid, is an organic compound found in certain species of red algae.^[1] It is structurally similar to taurine, a well-studied amino acid with diverse physiological roles. **N-Methyltaurine** and its salts are utilized in various industrial applications, including as intermediates in the synthesis of surfactants.^{[1][2]} As interest in taurine and its derivatives for potential health applications grows, a thorough understanding of their toxicological profiles is imperative for ensuring human safety. This guide aims to provide a detailed summary of the existing safety data for **N-Methyltaurine**, present experimental methodologies for key studies, and identify areas where further research is needed.

Toxicological Profile

Acute Toxicity

The acute toxicity of **N-Methyltaurine** has been evaluated through oral, dermal, and inhalation routes, primarily through classifications in safety data sheets and limited animal studies.

Oral: **N-Methyltaurine** is classified as harmful if swallowed, with an acute toxicity estimate (ATE) for oral exposure of 500 mg/kg.[3] A study on the sodium salt, sodium methyltaurate, reported an oral LD50 in rats of ≥ 4670 mg/kg, suggesting a lower order of acute toxicity for the salt form.

Dermal and Inhalation: There is a lack of quantitative data available for the acute dermal and inhalation toxicity of **N-Methyltaurine**.

Table 1: Summary of Acute Toxicity Data for **N-Methyltaurine** and its Sodium Salt

Test Substance	Species	Route	Endpoint	Value	Reference
N-Methyltaurine	-	Oral	ATE	500 mg/kg	[3]
Sodium Methyltaurate	Rat	Oral	LD50	≥ 4670 mg/kg	

Skin and Eye Irritation

N-Methyltaurine is classified as a skin and eye irritant.[3] Safety data sheets indicate that it causes skin irritation and serious eye irritation.[3] In contrast, a study on sodium methyltaurate found it to be non-irritating and non-corrosive to rabbit skin. This discrepancy highlights the need for further specific testing on **N-Methyltaurine** to definitively characterize its irritation potential.

Skin Sensitization

There are currently no publicly available studies on the skin sensitization potential of **N-Methyltaurine**.

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No studies on the repeated dose toxicity of **N-Methyltaurine** were identified in the public domain. This represents a significant data gap in the toxicological profile of this compound.

Genotoxicity

A key study on the mutagenic potential of **N-Methyltaurine** was conducted as part of the National Toxicology Program (NTP).

Bacterial Reverse Mutation Assay (Ames Test): **N-Methyltaurine** was tested for mutagenicity in *Salmonella typhimurium* strains TA97, TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9). The results of this study, published by Zeiger et al. (1987), were negative, indicating that **N-Methyltaurine** is not mutagenic in this bacterial system.[\[4\]](#)[\[5\]](#)

Table 2: Summary of Genotoxicity Data for **N-Methyltaurine**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation	<i>Salmonella typhimurium</i>	With and without S9	Negative	[4] [5]

Carcinogenicity

There are no available studies on the carcinogenic potential of **N-Methyltaurine**. Safety data sheets generally state that it shall not be classified as carcinogenic.[\[3\]](#)

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of **N-Methyltaurine** were identified in the public domain. Safety data sheets indicate that it shall not be classified as a reproductive toxicant.[\[6\]](#) This is a critical data gap for a comprehensive safety assessment.

Pharmacokinetics

A study in mice investigated the pharmacokinetics of **N-Methyltaurine** following oral and intravenous administration.

- Oral Bioavailability: The oral bioavailability of **N-Methyltaurine** was found to be high, with the area under the curve (AUC) after oral administration being 96.1% of that after intravenous administration.[7]
- Tissue Distribution: Following administration of 0.5% **N-Methyltaurine** in drinking water for several days, it was found to be distributed to various tissues, including skeletal muscles.[7]

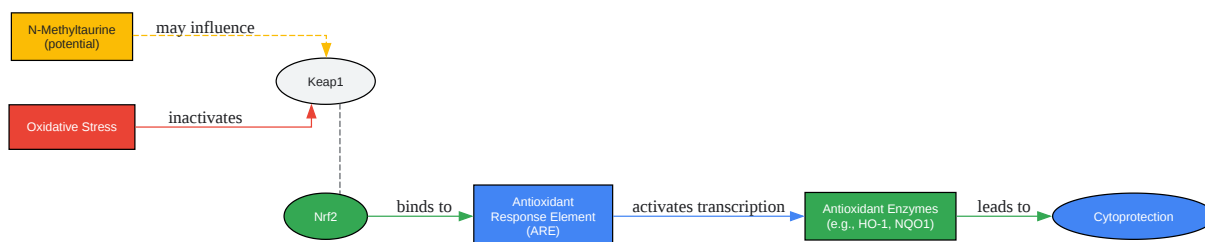
These findings suggest that **N-Methyltaurine** is well-absorbed after oral ingestion and distributed throughout the body.

Potential Signaling Pathways in Toxicity

Due to the limited toxicological data for **N-Methyltaurine**, understanding its potential mechanisms of action can be informed by the known signaling pathways of its parent compound, taurine. Taurine is known to have cytoprotective effects, often through the modulation of oxidative stress and inflammation.

Antioxidant Signaling Pathway (Nrf2)

Taurine has been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

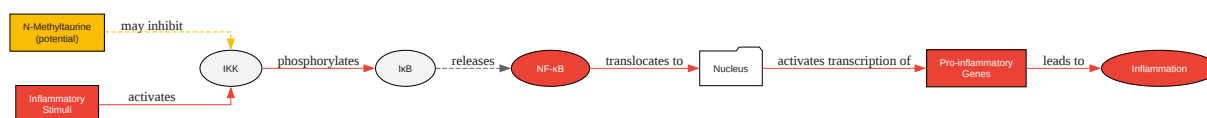


[Click to download full resolution via product page](#)

Potential involvement of **N-Methyltaurine** in the Nrf2 antioxidant pathway.

Anti-inflammatory Signaling Pathway (NF-κB)

Taurine has also been shown to modulate inflammatory responses, in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key regulator of pro-inflammatory gene expression. It is plausible that **N-Methyltaurine** may share this anti-inflammatory activity.



[Click to download full resolution via product page](#)

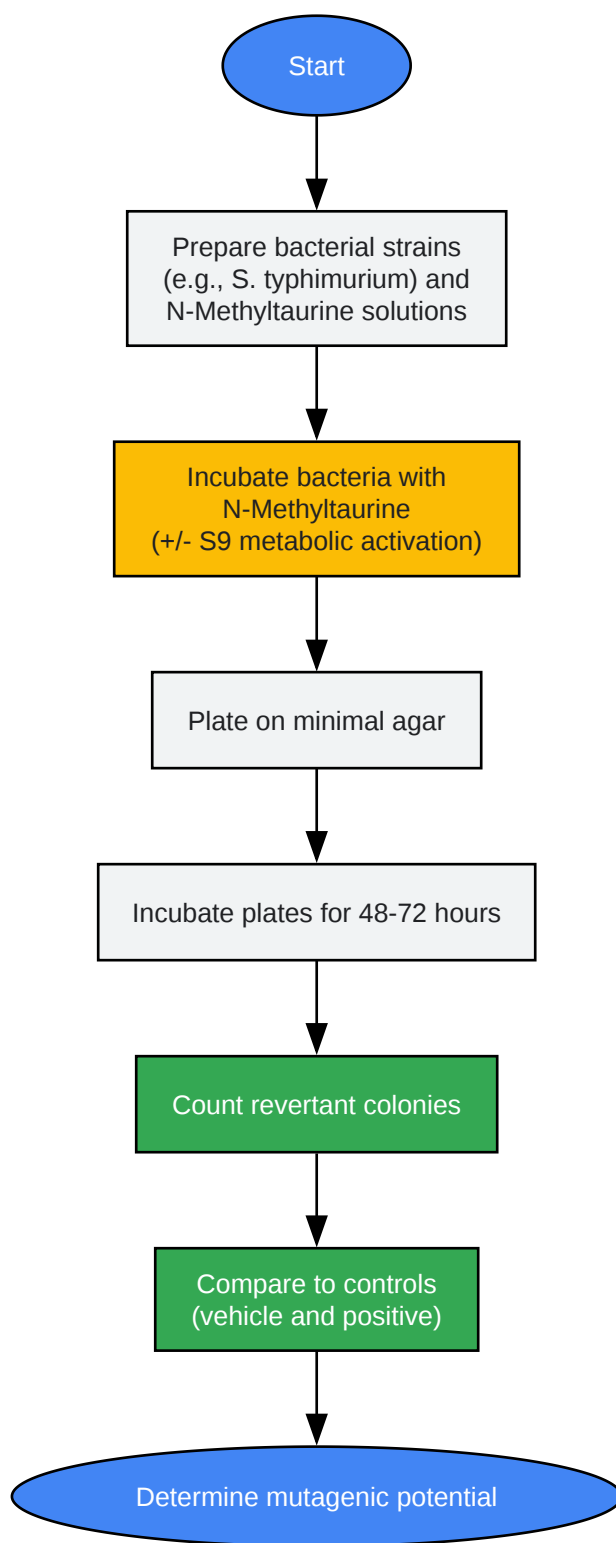
Potential modulatory effect of **N-Methyltaurine** on the NF-κB inflammatory pathway.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays mentioned in this guide are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.



[Click to download full resolution via product page](#)

Workflow for the Bacterial Reverse Mutation (Ames) Test.

Protocol Outline:

- **Bacterial Strains:** Histidine-requiring (his^-) strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are commonly used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- **Exposure:** The bacterial strains are exposed to various concentrations of **N-Methyltaurine**.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted.
- **Evaluation:** A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

Summary and Conclusion

The available toxicological data for **N-Methyltaurine** is limited. It is classified as acutely toxic upon oral exposure and as a skin and eye irritant. A bacterial reverse mutation assay showed no evidence of mutagenicity. However, there is a significant lack of data regarding repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity. The pharmacokinetic profile in mice suggests good oral absorption and distribution to various tissues.

Based on the toxicological profile of its parent compound, taurine, it is hypothesized that **N-Methyltaurine** may possess antioxidant and anti-inflammatory properties, potentially through the modulation of the Nrf2 and NF- κ B signaling pathways.

To conduct a comprehensive safety assessment of **N-Methyltaurine**, further studies are required to address the existing data gaps, particularly in the areas of repeated dose toxicity

and reproductive/developmental toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyltaurine - Wikipedia [en.wikipedia.org]
- 2. N-METHYLTAURINE | 107-68-6 [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. N-Methyltaurine (107-68-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimucle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant [mdpi.com]
- 10. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile and Safety Assessment of N-Methyltaurine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094454#toxicological-profile-and-safety-assessment-of-n-methyltaurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com